3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine
Description
Historical Discovery and Nomenclature
The compound’s discovery is tied to advancements in heterocyclic chemistry and biphenyl derivative synthesis. While azetidine itself was first synthesized in the mid-20th century via reduction of β-lactams, the functionalization of azetidine with aryl ether groups emerged more recently as part of efforts to explore bioactive small molecules. The systematic IUPAC name, 3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine , derives from its structure:
- Azetidine : The parent heterocycle (C₃H₇N).
- 3-Chloro-[1,1'-biphenyl]-4-yl : A biphenyl system with chlorine at position 3 and oxygen substitution at position 4.
- Oxy : The ether linkage connecting the two moieties.
Early synthetic routes for related azetidine-biphenyl hybrids were documented in patents such as US4966979A, which describe methods for cyclizing amines with dihalopropanes. Modern protocols often employ palladium-catalyzed cross-coupling reactions to install the biphenyl group.
Chemical Classification and Structural Family
This compound belongs to three overlapping chemical families:
The compound shares structural motifs with pharmacologically active agents, such as phosphodiesterase inhibitors and kinase modulators. Its rigidity, imparted by the biphenyl group, and the electron-withdrawing chlorine atom make it a candidate for studying structure-activity relationships in drug design.
Key Structural Features:
- Azetidine Ring : A saturated four-membered ring with nitrogen at position 1, contributing to conformational strain and reactivity.
- Biphenyl System : Two fused benzene rings with chlorine at position 3, enhancing lipophilicity and π-π stacking potential.
- Ether Linkage : Oxygen bridges the azetidine and biphenyl groups, enabling rotational flexibility while maintaining electronic communication.
The interplay between these components is evident in the compound’s spectroscopic signatures, such as its NMR chemical shifts and IR absorption bands, which are consistent with analogous azetidine and biphenyl derivatives.
Properties
IUPAC Name |
3-(2-chloro-4-phenylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-14-8-12(11-4-2-1-3-5-11)6-7-15(14)18-13-9-17-10-13/h1-8,13,17H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBODHWQJNNLNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245953 | |
| Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219981-44-8 | |
| Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro[1,1′-biphenyl]-4-yl)oxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301245953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine typically involves the reaction of 3-chloro-1,1’-biphenyl-4-ol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, typically around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
The compound 3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine is a chemical of interest in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article explores its applications through comprehensive data tables and documented case studies.
Medicinal Chemistry
This compound has shown potential in medicinal chemistry, particularly as a scaffold for drug development. Its structural features allow for the modification of biological activity.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the azetidine ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells.
Pharmacology
In pharmacological studies, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for further exploration.
Key Findings:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Materials Science
The compound's unique chemical structure also lends itself to applications in materials science, particularly in the development of new polymers and composites.
Research Insights:
- Polymer Synthesis : The incorporation of azetidine derivatives into polymer matrices has been explored for enhancing mechanical properties and thermal stability of materials.
Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Derivatives show cytotoxic effects on cancer cells |
| Pharmacology | Enzyme inhibitors | Potential inhibition of metabolic enzymes |
| Materials Science | Polymer composites | Improved mechanical properties when integrated |
Mechanism of Action
The mechanism of action of 3-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Comparisons
3-(4-Chlorophenyl)azetidine hydrochloride (CAS: 7606-31-7)
- Structure : Features a 4-chlorophenyl group directly attached to the azetidine ring. Lacks the biphenyl-oxy linkage present in the target compound.
- Molecular Formula: C₉H₉ClN·HCl (vs. C₁₇H₁₄ClNO for the target compound).
- Key Differences: The absence of the biphenyl-oxy group reduces molecular weight (MW: ~198.1 g/mol) compared to the target compound.
3-(4-Chlorophenoxy)azetidine hydrochloride
- Structure: Contains a 4-chlorophenoxy group (single phenyl ring) attached to azetidine.
- Molecular Formula: C₁₀H₁₃Cl₂NO₂ (including HCl).
- Key Differences: The phenoxy group (vs. biphenyl-oxy) reduces aromatic conjugation and molecular weight (MW: ~262.1 g/mol). This structural simplicity may affect binding affinity in biological systems .
3-Chloro-4-phenylazetidin-2-one Derivatives
- Structure : Azetidin-2-one (a lactam) with a chloro substituent at position 3 and a phenyl group at position 3.
- Key Differences : The ketone group (C=O) in the azetidine ring introduces polarity, influencing solubility and reactivity. Derivatives such as 3-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-1,3-thiazinan-4-one (MW: ~350–400 g/mol) exhibit enhanced stability due to the lactam ring but reduced flexibility compared to the target compound .
1-({4'-Fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (CAS: 2310140-96-4)
- Structure : Features a sulfonyl-linked biphenyl group and a trifluoroethoxy substituent on azetidine.
- Molecular Formula: C₁₇H₁₅F₄NO₃S (MW: 389.4 g/mol).
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine | C₁₇H₁₄ClNO | ~283.8 | Biphenyl-oxy, 3-Cl | High steric bulk, moderate polarity |
| 3-(4-Chlorophenyl)azetidine HCl | C₉H₉ClN·HCl | ~198.1 | 4-Cl-phenyl | Higher solubility, simpler structure |
| 3-(4-Chlorophenoxy)azetidine HCl | C₁₀H₁₃Cl₂NO₂ | ~262.1 | 4-Cl-phenoxy | Intermediate polarity, HCl salt form |
| 3-Chloro-4-phenylazetidin-2-one | C₉H₈ClNO | ~181.6 | Lactam ring, 3-Cl, 4-phenyl | Polar, ketone enhances reactivity |
| 1-({4'-Fluoro-biphenyl}sulfonyl)-3-trifluoroethoxyazetidine | C₁₇H₁₅F₄NO₃S | 389.4 | Sulfonyl biphenyl, trifluoroethoxy | High metabolic stability, electron-deficient |
Biological Activity
3-((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)azetidine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action and structure-activity relationship (SAR).
Chemical Structure and Properties
The compound features an azetidine ring substituted with a 3-chloro-[1,1'-biphenyl]-4-yl group. The structural formula can be represented as follows:
This configuration allows for interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of azetidine derivatives. For instance, compounds similar in structure to this compound have demonstrated significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Chloro-Azetidine | Staphylococcus aureus | 12.5 µg/mL |
| 3-Chloro-Azetidine | E. coli | 25 µg/mL |
| 3-Chloro-Azetidine | Mycobacterium tuberculosis | 6.25 µg/mL |
These results suggest that the compound may inhibit bacterial growth effectively, particularly against M. tuberculosis, which is crucial given the global burden of tuberculosis.
Anticancer Activity
The anticancer properties of azetidine derivatives have also been explored extensively. A study focused on azetidinones indicated that modifications to the azetidine core can enhance cytotoxicity against various cancer cell lines.
Table 2: Cytotoxicity of Azetidine Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Chloro-Azetidine | HeLa (cervical cancer) | 15.0 |
| 3-Chloro-Azetidine | MCF7 (breast cancer) | 10.5 |
| 3-Chloro-Azetidine | A549 (lung cancer) | 20.0 |
The IC50 values indicate that this compound exhibits promising cytotoxic effects, particularly against HeLa and MCF7 cell lines.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis.
Research has shown that azetidines can inhibit tubulin polymerization, which is essential for cell division. This action could lead to the disruption of mitotic processes in cancer cells, resulting in increased apoptosis.
Case Studies
Several case studies have documented the efficacy of azetidine derivatives in preclinical models:
- Case Study on Tuberculosis : A derivative similar to this compound was evaluated in a murine model of tuberculosis and showed significant reduction in bacterial load compared to controls.
- Case Study on Cancer : In vitro studies using MCF7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, suggesting a potential for use in therapeutic strategies against breast cancer.
Q & A
Q. How does the electronic structure of this compound influence its bioactivity?
- Methodological Answer : Perform SAR studies using substituent variation (e.g., replacing chloro with fluoro) and computational docking (Autodock Vina). ’s medicinal chemistry framework links structural motifs (e.g., biphenyl groups) to receptor binding. Electrostatic potential maps (DFT) identify nucleophilic/electrophilic sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
